4-Methyl-8-(trifluoromethyl)naphthol

medicinal chemistry physicochemical profiling lead optimization

Researchers requiring a pre-functionalized naphthol with balanced electron-donating (-CH₃) and withdrawing (-CF₃) groups often face regioselectivity challenges when functionalizing mono-substituted analogs. 4-Methyl-8-(trifluoromethyl)naphthol (CAS 2088941-72-2) solves this by blocking the 4- and 8-positions, enabling predictable electrophilic substitution at five remaining sites. • Dual NMR reporter: clean ¹⁹F signal + ¹H singlet (~2.3-2.5 ppm) for quantification in biological matrices. • Enhanced phenolic acidity (pKa ~8.5) vs. non-fluorinated naphthols, enabling salt formation for charge-control applications. • Available as a research intermediate with ≥98% purity; global shipping from BenchChem stock.

Molecular Formula C12H9F3O
Molecular Weight 226.19 g/mol
CAS No. 2088941-72-2
Cat. No. B6310781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-8-(trifluoromethyl)naphthol
CAS2088941-72-2
Molecular FormulaC12H9F3O
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=C(C=C1)O)C(F)(F)F
InChIInChI=1S/C12H9F3O/c1-7-5-6-10(16)11-8(7)3-2-4-9(11)12(13,14)15/h2-6,16H,1H3
InChIKeyLBXYCJJJIOQFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-8-(trifluoromethyl)naphthol: Overview


4-Methyl-8-(trifluoromethyl)naphthol (CAS 2088941-72-2) is a fluorinated 1-naphthol derivative bearing both a methyl (–CH₃) substituent at the 4-position and a trifluoromethyl (–CF₃) group at the 8-position on the naphthalene scaffold . With a molecular formula of C₁₂H₉F₃O and a molecular weight of 226.19 g/mol, this compound occupies a distinct physicochemical niche among trifluoromethylated naphthols, which are privileged scaffolds in medicinal chemistry due to the –CF₃ group's ability to enhance metabolic stability, lipophilicity, and target binding affinity . The compound is commercially available as a research intermediate from specialty chemical suppliers, and its synthesis has been described via Friedel-Crafts alkylation of naphthol with methyl and trifluoromethyl reagents in the presence of Lewis acid catalysts . As a member of the broader class of substituted naphthols that serve as key intermediates in pharmaceutical and agrochemical development, this compound's unique 4,8-disubstitution pattern merits systematic comparison with its closest structural analogs to inform procurement decisions .

Fluorinated naphthol scaffold for medicinal chemistry SAR
Dual 4-CH₃/8-CF₃ substitution enables regioselective derivatization
¹⁹F NMR reporter capability for reaction monitoring
Intermediate MW range supports fragment-based design

4-Methyl-8-(trifluoromethyl)naphthol: Why It Cannot Be Replaced


Substitution of 4-methyl-8-(trifluoromethyl)naphthol with a generic mono-substituted trifluoromethyl naphthol or a non-fluorinated methyl naphthol would fundamentally alter key molecular properties that govern its utility in downstream applications. The 8-CF₃ group exerts a strong electron-withdrawing inductive effect (–I) that increases phenolic acidity by approximately 1.3–1.4 pKa units relative to the non-fluorinated 4-methyl-1-naphthol analog (predicted pKa ~9.84 for 4-methyl-1-naphthol versus ~8.51 for the parent 8-trifluoromethyl-1-naphthol scaffold ). Simultaneously, the 4-methyl group contributes electron-donating character that partially offsets the –CF₃-induced ring deactivation, creating a uniquely balanced electronic profile distinct from both the non-methylated 8-(trifluoromethyl)-1-naphthol (CAS 33533-47-0) and the non-fluorinated 4-methyl-1-naphthol (CAS 10240-08-1) . This electronic tuning has direct consequences for reactivity in cross-coupling, nucleophilic substitution, and electrophilic aromatic substitution reactions, as well as for hydrogen-bond donor/acceptor properties in biological target engagement. Furthermore, the combined –CH₃ and –CF₃ substitution increases molecular weight (226.19 vs. 212.17 for mono-CF₃ naphthols) and calculated lipophilicity, affecting membrane permeability and solubility profiles that cannot be recapitulated by either mono-substituted analog alone [1].

Non-fluorinated or mono-CF₃ analogs shift phenolic pKa, altering ionization state.
Mono-substituted analogs lack dual blocked positions, leading to different regioselectivity.
Absence of ¹⁹F reporter limits analytical tracking capabilities.

4-Methyl-8-(trifluoromethyl)naphthol: Quantitative Differentiation Evidence


Molecular Weight: Comparison with Mono-CF₃ and Non-Fluorinated Analogs

4-Methyl-8-(trifluoromethyl)naphthol possesses a molecular weight of 226.19 g/mol (C₁₂H₉F₃O), which is 14.02 Da higher than the mono-trifluoromethyl naphthol series (212.17 g/mol, C₁₁H₇F₃O) exemplified by 8-(trifluoromethyl)-1-naphthol , and 67.99 Da higher than the non-fluorinated analog 4-methyl-1-naphthol (158.20 g/mol, C₁₁H₁₀O) [1]. This MW increment arises from the simultaneous presence of both –CH₃ (+15 Da relative to H) and –CF₃ (+69 Da relative to H) substituents on the naphthalene core, placing the compound in a MW range (200–250 Da) that is distinct from both comparator classes and relevant for fragment-based drug discovery and lead-like chemical space .

MW vs. analogs
Cross-study comparable
226.19 g/mol; +14.02 Da vs. 8-CF₃-1-naphthol; +67.99 Da vs. 4-methyl-1-naphthol
Places compound in intermediate MW range for fragment-based design.
Vendor-specified data; no direct experimental confirmation.
medicinal chemistry physicochemical profiling lead optimization

Predicted pKa: Acidity Enhancement by CF₃ Substitution

The predicted pKa of the phenolic –OH group is substantially lowered by the peri-positioned 8-trifluoromethyl group. The parent scaffold 8-(trifluoromethyl)-1-naphthol (CAS 33533-47-0) has a predicted pKa of 8.51±0.40 , whereas the non-fluorinated analog 4-methyl-1-naphthol (CAS 10240-08-1) has a predicted pKa of 9.84±0.40 . This represents a ΔpKa of approximately –1.33 units, corresponding to a ~21-fold increase in acidity (Ka ratio) attributable to the electron-withdrawing inductive effect of the –CF₃ group transmitted through the naphthalene π-system [1]. The additional 4-methyl group on the target compound is electron-donating and would be expected to slightly attenuate this acidity enhancement relative to the unsubstituted 8-CF₃-1-naphthol, yielding an intermediate pKa value that can be tuned for specific hydrogen-bond donor requirements in target engagement.

Predicted pKa shift
Class-level inference
~8.5–8.8 (est.); ΔpKa ~ −1.3 vs. non-fluorinated analog
Enhanced acidity shifts ionization state at physiological pH.
Predicted values; no direct experimental pKa available.
physicochemical property prediction hydrogen-bond donor strength bioisostere design

Lipophilicity: XLogP3 Boost from 8-Trifluoromethyl Group

The trifluoromethyl group is among the most lipophilic functional groups in medicinal chemistry, with a Hansch π constant of approximately +0.88 for aromatic –CF₃ substitution [1]. The positional isomer 4-trifluoromethyl-1-naphthol (CAS 120120-41-4, XLogP3 = 3.7) exhibits a logP approximately 0.5 units higher than the non-fluorinated 4-methyl-1-naphthol (XLogP3 = 3.2) [2]. For the target compound 4-methyl-8-(trifluoromethyl)naphthol, the combination of 4-CH₃ and 8-CF₃ substituents is anticipated to yield an XLogP3 in the range of 3.7–4.2 (estimated by additive fragment contributions), representing a meaningful increase in membrane permeability potential compared to mono-substituted analogs. This enhanced lipophilicity is particularly relevant for CNS-targeted programs and for improving passive diffusion across biological membranes [3].

Estimated XLogP3
Class-level inference
~3.7–4.2; ~+0.5–1.0 above non-fluorinated analog
Increased lipophilicity may improve membrane permeability.
Estimated by structural analogy; no measured logP.
ADME prediction lipophilicity optimization drug-likeness

Unique 4,8-Disubstitution Pattern: Regioselective Derivatization

Among commercially catalogued trifluoromethyl naphthols, the substitution pattern at the 4- and 8-positions is structurally unique. The most common CF₃-substituted 1-naphthol regioisomers include the 4-CF₃ (CAS 120120-41-4) [1], 5-CF₃ (CAS 33533-45-8) , 6-CF₃ (CAS 33533-46-9), and 7-CF₃ (CAS 33533-47-0) variants—none of which simultaneously carry a methyl group at the 4-position. The 8-CF₃ placement positions the trifluoromethyl group peri to the hydroxyl group, creating a sterically constrained environment with unique hydrogen-bonding geometry (potential for intramolecular C–F⋯HO interactions) [2]. The 4-CH₃ group occupies the position that would otherwise be the predominant site for electrophilic substitution in unsubstituted 1-naphthol, thereby redirecting subsequent functionalization to alternative ring positions (C-2, C-3, C-5, C-6, C-7) and enabling regiochemical outcomes not accessible from simpler CF₃-naphthol building blocks .

4,8-Disubstitution pattern
Direct comparison
Blocked ortho/peri positions redirect electrophilic substitution to C-2/3/5/6/7.
Enables regiochemical outcomes inaccessible from mono-substituted precursors.
Structural comparison based on CAS registry; no direct reactivity data.
regioselective synthesis structure-activity relationships chemical biology probe design

Distinct ¹⁹F NMR Handle for Reaction Monitoring and Purity

The trifluoromethyl group provides a unique and highly sensitive ¹⁹F NMR spectroscopic reporter. For structurally related trifluoromethyl naphthols such as 4-trifluoromethyl-1-naphthol (CAS 120120-41-4), the ¹⁹F NMR resonance appears as a singlet at approximately –59.5 ppm (CDCl₃, relative to CFCl₃) . The target compound 4-methyl-8-(trifluoromethyl)naphthol, bearing the –CF₃ group at the peri C-8 position, is expected to exhibit a distinct ¹⁹F chemical shift due to the altered magnetic environment created by the adjacent hydroxyl group and the 4-methyl substituent [1]. This ¹⁹F NMR handle is absent in non-fluorinated analogs such as 4-methyl-1-naphthol (CAS 10240-08-1), providing a direct and interference-free method for monitoring reaction progress, assessing purity, and quantifying the compound in biological matrices without the spectral congestion that complicates ¹H NMR analysis of aromatic compounds [2].

¹⁹F NMR reporter
Cross-study comparable
Expected singlet near −55 to −62 ppm; absent in non-fluorinated analogs.
Provides unambiguous analytical detection for QC and monitoring.
Chemical shift estimated from 4-CF₃ analog; not directly measured.
analytical chemistry quality control reaction monitoring

Class-Level Evidence: CF₃ Enhances Target Binding Affinity

Although no direct IC₅₀ or Kd data are publicly available for 4-methyl-8-(trifluoromethyl)naphthol against specific biological targets, class-level evidence from structurally related 4-trifluoromethyl-1-naphthol (CAS 120120-41-4) demonstrates that the –CF₃ moiety is critical for binding affinity. In antiviral drug design programs, the –CF₃ group reduced IC₅₀ values by approximately 40% compared to non-fluorinated analogs through enhanced hydrophobic contacts and altered electronic distribution in the naphthalene ring [1]. This observation is consistent with the broader medicinal chemistry literature, where –CF₃ substitution on aromatic scaffolds typically improves target binding through a combination of increased lipophilicity, enhanced van der Waals interactions, and favorable C–F⋯H–C and C–F⋯π electrostatic interactions with protein residues [2]. The dual 4-CH₃/8-CF₃ substitution pattern in the target compound provides both the binding-enhancing –CF₃ group and a methyl group that can occupy a complementary hydrophobic pocket, a motif that has been successfully exploited in thyroid hormone receptor β-selective ligands where ortho-methyl groups were replaced with trifluoromethyl groups to achieve a more rigid, binding-competent conformation [3].

−CF₃ binding precedent
Class-level inference
~40% IC₅₀ reduction reported for 4-CF₃-1-naphthol vs. non-F analogs.
Supports selection of fluorinated scaffold for potency optimization.
No direct IC₅₀ data for CAS 2088941-72-2; class-level review.
structure-activity relationship fluorine walk drug design

Procurement Scenarios: 4-Methyl-8-(trifluoromethyl)naphthol


Medicinal Chemistry SAR with Dual 4-CH₃ and 8-CF₃ Substitution

When constructing structure-activity relationship libraries around the naphthol core, 4-methyl-8-(trifluoromethyl)naphthol provides a pre-functionalized scaffold with both electron-donating (–CH₃) and electron-withdrawing (–CF₃) substituents already installed at defined positions. This dual substitution pattern cannot be replicated by sequential functionalization of mono-substituted naphthol building blocks (e.g., 4-CF₃-1-naphthol or 4-CH₃-1-naphthol) without encountering regioselectivity challenges in electrophilic aromatic substitution [1]. The compound serves as a direct entry point into SAR chemical space where both the 4- and 8-positions are occupied, enabling exploration of steric and electronic effects that are inaccessible from simpler precursors. This is particularly relevant for programs targeting receptors where the naphthol core has demonstrated binding competence, such as thyroid hormone receptors, TRPV1, and 17β-HSD2 .

Development of ¹⁹F NMR Reporter Probes

For chemical biology applications requiring quantitative tracking of compound distribution, metabolism, or target engagement, the single –CF₃ group provides a clean ¹⁹F NMR signal that is absent in non-fluorinated analogs [1]. Unlike ¹H NMR, the ¹⁹F spectrum is free of background signals from biological matrices, enabling detection limits in the low micromolar range. The 4-methyl group additionally provides a distinct ¹H NMR singlet (~2.3–2.5 ppm) that can serve as an orthogonal quantification handle. This dual-reporter capability is not available from either the non-fluorinated 4-methyl-1-naphthol (no ¹⁹F signal) or the non-methylated 8-CF₃-1-naphthol (no resolved ¹H singlet from a methyl reporter) .

Late-Stage Diversification via C–H Functionalization

With the C-4 (methyl) and C-8 (trifluoromethyl) positions blocked, 4-methyl-8-(trifluoromethyl)naphthol presents five unsubstituted aromatic positions (C-2, C-3, C-5, C-6, C-7) available for regioselective functionalization. This 'blocking strategy' simplifies retrosynthetic analysis compared to mono-substituted naphthols, where competing reactivity at C-4 and C-8 can complicate product isolation [1]. The electron-withdrawing –CF₃ group deactivates the ring bearing it, while the –OH and –CH₃ groups activate the alternate ring, creating predictable regiochemical outcomes in electrophilic substitutions that differ markedly from those observed with 4-CF₃-1-naphthol or 5-CF₃-1-naphthol positional isomers . This makes the compound a strategically advantageous intermediate for generating diverse libraries through palladium-catalyzed cross-coupling, directed C–H activation, or electrophilic halogenation at predictable positions.

Naphthol-Based Charge Control Agents for Electrophotographic Toners

Naphthol derivatives bearing electron-withdrawing substituents have been extensively patented as charge control agents (CCAs) for electrophotographic toners [1]. The combination of the electron-donating 4-methyl group and the electron-withdrawing 8-trifluoromethyl group creates a polarized naphthol scaffold with a predictable dipole moment, a property that directly influences triboelectric charging characteristics. The enhanced acidity of the phenolic –OH group (pKa ~8.5 vs. ~9.8 for non-fluorinated analogs) also facilitates salt formation with cationic counterions, enabling tuning of charge-control properties through counterion selection . While no direct CCA performance data exist for this specific compound, the structural precedent from the naphthol derivative patent literature (e.g., US20050271964A1, EP1602985A1) establishes this substitution class as validated for CCA applications [1].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR with dual substitution
Pre-functionalized 4,8-disubstituted scaffold
Regioselective derivatization potential
¹⁹F NMR reporter probe development
¹⁹F reporter with orthogonal methyl ¹H reporter
Quantitative detection in complex matrices
Late-stage diversification
Blocked C-4/C-8 redirects electrophilic reactivity
Predictable regiochemical outcomes
Charge control agent research
Polarized scaffold with tunable pKa
Triboelectric charging behavior
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